1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the room temperature 1,3-dipolar cycloaddition of (2-azide-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes in the presence of Cu (I) salt as a catalyst has been reported .Mechanism of Action
Target of Action
The compound “1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde” is structurally similar to Fipronil , a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family . Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels . This causes hyperexcitation of contaminated insects’ nerves and muscles .
Mode of Action
The compound’s mode of action is believed to be similar to that of Fipronil. It is thought to inhibit the GABA-gated chloride channels , thereby blocking the gated chloride channel to kill insects . This causes hyperexcitation of the insects’ nerves and muscles .
Biochemical Pathways
The compound affects the GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels, leading to hyperexcitation of the insects’ nerves and muscles
Pharmacokinetics
Fipronil, a structurally similar compound, is known to have a low aqueous solubility and a low volatility .
Result of Action
The result of the compound’s action is the hyperexcitation of the insects’ nerves and muscles, leading to their death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, Fipronil is known to be degraded slightly by sunlight . Therefore, the compound’s action may be influenced by exposure to sunlight and the presence of metal ions in the environment
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde in lab experiments is its ability to selectively inhibit certain enzymes and proteins, which can help researchers to study their specific functions. However, the low yield of this compound and its limited solubility in water can be a limitation for its use in certain experiments.
Future Directions
There are several future directions for the research on 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. One direction is to evaluate its potential as an anti-cancer agent in vivo and to study its toxicity in animal models. Another direction is to explore its potential applications in material science and to synthesize new polymers and materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with DNA and RNA.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry and material science. Its ability to selectively inhibit certain enzymes and proteins makes it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and to evaluate its toxicity in vivo.
Scientific Research Applications
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has been studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its anti-inflammatory and anti-bacterial properties. In material science, it has been used as a building block for the synthesis of new polymers and materials with unique properties.
properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NO/c13-9-4-7(12(15,16)17)5-10(14)11(9)18-3-1-2-8(18)6-19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORVYQHOQKZWJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154096 | |
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
259175-25-2 | |
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259175-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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